molecular formula C10H6N2O3 B12877938 4-Cyanobenzo[d]oxazole-2-acetic acid

4-Cyanobenzo[d]oxazole-2-acetic acid

Cat. No.: B12877938
M. Wt: 202.17 g/mol
InChI Key: MGIBWLGIPJXIPG-UHFFFAOYSA-N
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Description

4-Cyanobenzo[d]oxazole-2-acetic acid is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic structures containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzo[d]oxazole-2-acetic acid typically involves the reaction of 2-aminophenol with 4-cyanobenzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions. The intermediate product is then subjected to further reactions with hydrochloric acid, sodium nitrite, and sodium azide, followed by a reaction with aromatic nitriles in isopropanol and zinc bromide .

Industrial Production Methods

Industrial production of benzoxazole derivatives often involves the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzo[d]oxazole-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which exhibit a wide range of biological activities .

Scientific Research Applications

4-Cyanobenzo[d]oxazole-2-acetic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanobenzo[d]oxazole-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyanobenzo[d]oxazole-2-acetic acid stands out due to its unique combination of a cyano group and an acetic acid moiety, which enhances its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .

Properties

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

IUPAC Name

2-(4-cyano-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C10H6N2O3/c11-5-6-2-1-3-7-10(6)12-8(15-7)4-9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

MGIBWLGIPJXIPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C#N

Origin of Product

United States

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